![molecular formula C10H10Cl2O3 B094425 Ethyl 3,5-dichloro-4-methoxybenzoate CAS No. 15945-28-5](/img/structure/B94425.png)
Ethyl 3,5-dichloro-4-methoxybenzoate
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with varying yields. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate is described as a five-step process with an overall yield of 41% . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% . These methods could potentially be adapted for the synthesis of ethyl 3,5-dichloro-4-methoxybenzoate by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . The molecular structure of compounds can influence their reactivity and physical properties, and such structural analyses are crucial for understanding the behavior of this compound.
Chemical Reactions Analysis
The chemical reactions of related compounds can be complex and lead to a variety of products. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone resulted in the formation of trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones and other products . Understanding these reactions can provide insights into the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic and analytical techniques. For example, the novel compound 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate was characterized using FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies . These properties are essential for predicting the behavior of this compound in different environments and for potential applications in various fields.
Scientific Research Applications
Solubility and Chemical Interactions
Ethyl 3,5-dichloro-4-methoxybenzoate's chemical properties, particularly its solubility in various solvents, are crucial in understanding its applications in scientific research. A study conducted by Liu et al. (2020) investigated the solubility of similar chemical compounds, including 3,5-dinitrobenzoic acid and 4-methoxybenzoic acid, in 2-ethyl-1-hexanol. This research is significant for understanding the solubility behavior of this compound in similar solvents, which is essential for its applications in various chemical processes (Liu et al., 2020).
Synthesis and Derivatives
The synthesis of compounds closely related to this compound, such as various benzoic acid derivatives, has been a subject of research. For instance, Ali et al. (1998) isolated ethyl 3,5-dihydroxy-4-methoxybenzoate from the aerial parts of Stocksia brahuica, demonstrating a natural source for similar compounds (Ali et al., 1998). Additionally, Tarbell et al. (2003) documented the synthesis of 2,6-Dichlorophenol using ethyl 3,5-dichloro-4-hydroxybenzoate as an intermediate, illustrating the compound's role in synthesizing other important chemicals (Tarbell et al., 2003).
Molecular Docking Studies
Molecular docking studies, which are crucial in drug design and other scientific applications, often use compounds similar to this compound. A study by Karayel (2021) on benzimidazole derivatives, including a compound with a 4-methoxyphenyl group, demonstrates the relevance of such compounds in understanding molecular interactions and potential pharmaceutical applications (Karayel, 2021).
properties
IUPAC Name |
ethyl 3,5-dichloro-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKISJJBQCWTCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166665 | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15945-28-5 | |
Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15945-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015945285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.